REACTION_CXSMILES
|
[CH2:1]([C:11]1[O:12][CH2:13][CH2:14][N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[CH2:16]([O:18][SiH:19]([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22])[CH3:17]>>[CH2:16]([O:18][Si:19]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][C:11]1[O:12][CH2:13][CH2:14][N:15]=1)[CH3:17]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(CCCCCCCC=C)C=1OCCN1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
C(C)O[Si](CCCCCCCCCCC=1OCCN1)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |